5-Bromoquinoline-6-carbaldehyde: A Bifunctional Scaffold for Advanced Drug Discovery and Materials Science
5-Bromoquinoline-6-carbaldehyde: A Bifunctional Scaffold for Advanced Drug Discovery and Materials Science
Executive Summary
In modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency of downstream lead optimization. 5-Bromoquinoline-6-carbaldehyde (CAS: 2051588-04-4) has emerged as a highly privileged, bifunctional scaffold[1]. By featuring both an electrophilic bromide at the C5 position and a reactive carbaldehyde at the C6 position, this molecule enables orthogonal, divergent functionalization. This whitepaper provides an in-depth mechanistic guide to utilizing this compound, detailing its physicochemical profile, chemical reactivity, and validated experimental protocols for synthesizing advanced therapeutics and diagnostic probes.
Physicochemical Profiling
Understanding the fundamental properties of 5-bromoquinoline-6-carbaldehyde is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations. The following table summarizes its core quantitative data[1][2][3].
| Property | Value |
| Chemical Name | 5-bromoquinoline-6-carbaldehyde |
| CAS Registry Number | 2051588-04-4[1] |
| Molecular Formula | C10H6BrNO[2] |
| Molecular Weight | 236.07 g/mol [3] |
| SMILES String | C1=CC2=C(C=CC(=C2Br)C=O)N=C1[2] |
| GHS Hazard Classifications | Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1] |
Mechanistic Causality in Chemical Reactivity
As application scientists, we do not merely execute reactions; we exploit the electronic landscape of the molecule. The value of 5-bromoquinoline-6-carbaldehyde lies in its orthogonal reactivity .
The C5 Bromine: Electrophilic Cross-Coupling
The bromine atom at the C5 position is electronically activated by the electron-withdrawing nature of the adjacent quinoline ring system. This makes it an excellent candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. However, the steric hindrance from the adjacent C6-carbaldehyde requires careful selection of ligands with a large bite angle (such as dppf) to facilitate the rate-limiting reductive elimination step.
The C6 Carbaldehyde: Nucleophilic Addition & Olefination
The C6 carbaldehyde is highly electrophilic and primed for Wittig olefinations, Knoevenagel condensations, and reductive aminations[5][6]. Because the C5-bromine is inert to standard nucleophilic attack under non-catalyzed conditions, the aldehyde can be functionalized first without compromising the halogen, allowing for a highly controlled, step-wise elaboration of the scaffold.
Divergent synthetic workflows utilizing the bifunctional 5-bromoquinoline-6-carbaldehyde scaffold.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5
This protocol couples an arylboronic acid to the C5 position while preserving the C6 aldehyde[4].
-
Preparation: In a flame-dried Schlenk flask under argon, combine 5-bromoquinoline-6-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Causality: K₂CO₃ is selected as a mild base to activate the boronic acid into a reactive boronate complex without triggering a Cannizzaro-type disproportionation of the sensitive C6 aldehyde.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: The bidentate dppf ligand enforces a large bite angle, accelerating reductive elimination and preventing catalyst poisoning by the basic quinoline nitrogen.
-
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water.
-
Causality: Water is essential for the dissolution of the inorganic base and formation of the boronate, while dioxane provides optimal solubility for the organic quinoline scaffold.
-
-
Execution & Self-Validation: Heat to 90°C for 4 hours. Monitor via LC-MS. The reaction is deemed complete when the M+ peak at m/z 236 disappears. The preservation of the aldehyde peak in the IR spectrum (~1690 cm⁻¹) of the crude aliquot confirms orthogonal chemoselectivity.
Protocol B: Wittig Olefination at C6
This protocol extends the carbon framework at the C6 position to generate styrylquinoline derivatives, which are heavily utilized in diagnostic imaging[6].
-
Ylide Generation: In a dry flask under argon, suspend the alkyltriphenylphosphonium halide (1.2 equiv) in anhydrous THF. Add potassium tert-butoxide (t-BuOK, 1.2 equiv) at 0°C.
-
Causality:t-BuOK is a strong, sterically hindered, non-nucleophilic base that deprotonates the phosphonium salt to form the ylide without attacking the electrophilic C6 carbonyl.
-
-
Substrate Addition: Dropwise add a solution of 5-bromoquinoline-6-carbaldehyde (1.0 equiv) in THF.
-
Execution & Self-Validation: Stir at room temperature for 2 hours. The transition of the reaction mixture from a bright orange (ylide) to a pale yellow suspension indicates consumption of the ylide. ¹H-NMR of the crude product should reveal the complete disappearance of the aldehyde proton (~10.5 ppm) and the emergence of vinylic protons (6.5–7.5 ppm), confirming successful olefination[6].
Applications in Therapeutics and Diagnostics
Kinase Inhibitors in Oncology
The quinoline core is a privileged structure in medicinal chemistry, frequently utilized to target the ATP-binding pocket of receptor tyrosine kinases[7]. By functionalizing the C5 and C6 positions of 5-bromoquinoline-6-carbaldehyde, researchers can synthesize libraries of derivatives that probe the hinge region of kinases (such as CK2), leading to potent inhibitors that block downstream phosphorylation and induce apoptosis in malignant cells[7].
Mechanism of action for quinoline-derived kinase inhibitors blocking ATP binding.
Fluorescent Probes for Amyloid-β (Aβ) Plaques
Through the Wittig olefination described in Protocol B, the C6 carbaldehyde can be converted into an (E)-6-styrylquinoline derivative. These highly conjugated systems exhibit excellent fluorescent properties and high binding affinities to Aβ₁₋₄₂ aggregates, making them invaluable as SPECT tracers and fluorescent probes for imaging β-amyloid plaques in Alzheimer's disease research[6].
Antituberculosis Agents
Quinoline carbaldehydes are also critical intermediates in the synthesis of mefloquine analogues. Modifying the linker region via the C6 aldehyde has been shown to drastically improve the metabolic stability and in vitro activity of these compounds against Mycobacterium tuberculosis[5].
Safety, Handling, and Regulatory Compliance
As a halogenated aromatic aldehyde, 5-bromoquinoline-6-carbaldehyde must be handled with strict adherence to EHS protocols. According to GHS classifications, it is categorized under Acute Tox. 4 (harmful if swallowed, in contact with skin, or inhaled) and STOT SE 3 (may cause respiratory irritation and drowsiness)[1].
Handling Directives:
-
Always manipulate the compound within a certified Class II fume hood.
-
Utilize nitrile gloves (minimum 0.11 mm thickness) and protective eyewear (Eye Irrit. 2A)[1].
-
Store under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent auto-oxidation of the carbaldehyde group to the corresponding carboxylic acid.
References
-
NextSDS. "5-bromoquinoline-6-carbaldehyde — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
-
PubChemLite. "5-bromoquinoline-6-carbaldehyde (C10H6BrNO)." Luxembourg Centre for Systems Biomedicine. Available at:[Link]
-
Namiki Shoji. "Building Blocks Catalogue - 5-bromoquinoline-6-carbaldehyde." Namiki Shoji Co., Ltd. Available at: [Link]
-
Journal of Medicinal Chemistry. "From Serendipity to Rational Antituberculosis Drug Discovery of Mefloquine-Isoxazole Carboxylic Acid Esters." ACS Publications. Available at: [Link]
-
Molecules. "(E)-5-Styryl-1H-indole and (E)-6-Styrylquinoline Derivatives Serve as Probes for β-Amyloid Plaques." MDPI. Available at:[Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Taylor & Francis. Available at: [Link]
-
The Journal of Organic Chemistry. "Rhodium(III)-Catalyzed Direct Coupling of Quinoline-8-Carbaldehydes with (Het)Arylboronic Acids for the Synthesis of 8-Aryloylquinolines." ACS Publications. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 5-bromoquinoline-6-carbaldehyde (C10H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (E)-5-Styryl-1H-indole and (E)-6-Styrylquinoline Derivatives Serve as Probes for β-Amyloid Plaques [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
